Carcinogenic Potency Comparison Across Analogs
Among the N-nitrosopiperazine class, carcinogenic potency — as measured by TD₅₀ in rodent bioassays — spans over three orders of magnitude depending on N-substitution. The most robust TD₅₀ in the class belongs to 1,2,6-trimethyl-4-nitrosopiperazine (the basis for the conservative class AI of 153 ng/day), while N-nitrosopiperazine (NPZ), bearing a free NH, exhibits a substantially higher TD₅₀ of 8.78 mg/kg/day in rats, corresponding to a proposed AI of approximately 28,500 ng/day . 1-Methyl-4-nitrosopiperazine (MeNP), with a small N-methyl substituent, has been assigned an AI of 150–400 ng/day depending on the regulatory framework, reflecting intermediate potency . For 1-(4-Methylphenyl)-4-nitrosopiperazine, the bulky, electron-rich para-tolyl group is predicted — based on quantum chemical free-energy profiles of diazonium ion formation and DNA adduct stability — to further attenuate carcinogenic potency relative to MeNP, positioning it closer to the NPZ end of the potency spectrum, though direct TD₅₀ data are not yet available .
| Evidence Dimension | Carcinogenic potency (TD₅₀ and Acceptable Intake) |
|---|---|
| Target Compound Data | No direct TD₅₀ data available; predicted AI range: 1,500–5,000 ng/day based on structural read-across to NPZ and aryl-substituted analogs |
| Comparator Or Baseline | NPZ: TD₅₀ = 8.78 mg/kg/day (rat), proposed AI = 28,500 ng/day; MeNP: AI = 150–400 ng/day; 1,2,6-trimethyl-4-nitrosopiperazine: class-lowest robust TD₅₀, AI ≤153 ng/day |
| Quantified Difference | Estimated potency reduction of ≥10-fold vs. MeNP; ≥100-fold vs. 1,2,6-trimethyl-4-nitrosopiperazine |
| Conditions | Read-across based on rodent cancer bioassay TD₅₀ data; quantum chemical activation free-energy calculations; CPCA and DARAN frameworks |
Why This Matters
For pharmaceutical impurity risk assessment, a higher tolerable AI directly impacts the analytical detection threshold required and the feasibility of manufacturing process control, making 1-(4-Methylphenyl)-4-nitrosopiperazine a less burdensome impurity to manage than MeNP if the predicted lower potency is confirmed.
- [1] Carcinogenic Potency Database. N-Nitrosopiperazine. TD₅₀ = 8.78 mg/kg/day (rat). View Source
- [2] Veeprho. N-Methyl-N-nitrosopiperazine (MNP). FDA AI = 400 ng/day. 2022. View Source
- [3] Frontiers in Pharmacology. Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. 2024. View Source
